Acetic acid;heptadeca-10,12-dien-1-ol

Description

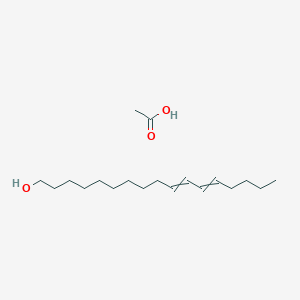

The compound "Acetic acid; heptadeca-10,12-dien-1-ol" is a derivative of heptadeca-10,12-dien-1-ol esterified with acetic acid. Structurally, it is an acetate ester with a 17-carbon unsaturated alcohol backbone containing conjugated double bonds at positions 10 and 12.

Properties

CAS No. |

63025-07-0 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

acetic acid;heptadeca-10,12-dien-1-ol |

InChI |

InChI=1S/C17H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h5-8,18H,2-4,9-17H2,1H3;1H3,(H,3,4) |

InChI Key |

BMIFMVQSRDHWCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CCCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;heptadeca-10,12-dien-1-ol typically involves the esterification of heptadeca-10,12-dien-1-ol with acetic acid. The reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Heptadeca-10,12-dien-1-ol+Acetic acidH2SO4Acetic acid;heptadeca-10,12-dien-1-ol+H2O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetic acid;heptadeca-10,12-dien-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This reaction can convert the double bonds into single bonds, yielding a saturated alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as hydroxide ions can replace the acetic acid moiety, forming heptadeca-10,12-dien-1-ol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Saturated alcohols

Substitution: Heptadeca-10,12-dien-1-ol

Scientific Research Applications

Chemistry: Acetic acid;heptadeca-10,12-dien-1-ol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of complex molecules, including natural products and pharmaceuticals.

Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions, particularly those involving esterases and lipases. Its long aliphatic chain and ester functional group make it an ideal candidate for such studies.

Medicine: The compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to be incorporated into lipid-based drug carriers, enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations, including cosmetics and personal care products

Mechanism of Action

The mechanism of action of acetic acid;heptadeca-10,12-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis in the presence of esterases, releasing heptadeca-10,12-dien-1-ol and acetic acid. The long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural and molecular features of acetic acid; heptadeca-10,12-dien-1-ol with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Double Bond Positions | Stereochemistry |

|---|---|---|---|---|

| Heptadeca-10,12-dien-1-yl acetate | C₁₉H₃₂O₂ | 292.46 | 10,12 | E,E or Z,Z* |

| Hexadeca-10,12-dien-1-yl acetate | C₁₈H₃₂O₂ | 280.45 | 10,12 | E,E or Z,Z |

| Tetradeca-9,12-dien-1-yl acetate | C₁₆H₂₈O₂ | 256.39 | 9,12 | Z,E |

| Heptadeca-10,16-dien-8-ynoic acid | C₁₇H₂₄O₂ | 268.37 | 10,16; 8-ynoic | N/A |

*Stereochemistry of heptadeca-10,12-dien-1-yl acetate is inferred from analogs like hexadeca-10,12-dien-1-yl acetate .

Key Observations:

- Chain Length : Increasing carbon chain length (e.g., C₁₆ → C₁₇ → C₁₉) enhances hydrophobicity and lowers solubility in polar solvents.

- Double Bonds : Conjugated dienes (e.g., 10,12 positions) increase reactivity toward oxidation and electrophilic addition compared to isolated double bonds.

- Functional Groups: Esters (acetates) are less polar than free acids (e.g., heptadeca-10,16-dien-8-ynoic acid), affecting applications in lipid membranes or surfactants .

Physicochemical Properties

Data from analogs suggest the following trends:

†logP of hexadeca-10,12-dien-1-yl acetate calculated as 6.091 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.